molecular formula C39H51N5O6S B10849958 (R)-3-((2S,3S)-3-(2-(4-(2-(ethylamino)ethylamino)-2,6-dimethylphenoxy)acetamido)-2-hydroxy-4-phenylbutanoyl)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethylthiazolidine-4-carboxamide

(R)-3-((2S,3S)-3-(2-(4-(2-(ethylamino)ethylamino)-2,6-dimethylphenoxy)acetamido)-2-hydroxy-4-phenylbutanoyl)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethylthiazolidine-4-carboxamide

Cat. No.: B10849958
M. Wt: 717.9 g/mol
InChI Key: QWIMGFUQWCHOOH-SQKWSBCUSA-N
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Description

KNI-10741 is a peptidomimetic inhibitor designed to target specific proteases. It has shown significant potential in inhibiting enzymes such as plasmepsins, which are crucial for the survival of certain parasites, including those causing malaria . This compound is part of a broader class of inhibitors that mimic peptide structures to interfere with enzyme activity.

Preparation Methods

The synthesis of KNI-10741 involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups to enhance its inhibitory activity. The synthetic route typically starts with the protection of amino acids, followed by coupling reactions to form the desired peptide sequence. Industrial production methods may involve solid-phase peptide synthesis, which allows for the efficient assembly of the compound on a resin support .

Chemical Reactions Analysis

KNI-10741 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its inhibitory activity.

    Reduction: Reduction reactions can be used to modify specific functional groups, such as converting ketones to alcohols.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s binding affinity to its target enzyme.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

KNI-10741 has a wide range of scientific research applications:

Comparison with Similar Compounds

KNI-10741 is compared with other similar peptidomimetic inhibitors, such as KNI-10729 and KNI-10683. These compounds share a similar mechanism of action but differ in their specific functional groups and binding affinities. KNI-10741 is unique due to its enhanced binding affinity and specificity for plasmepsins, making it a more potent inhibitor .

Similar Compounds

  • KNI-10729
  • KNI-10683
  • HIV-1 protease inhibitors
  • Hepatitis C virus protease inhibitors

These compounds highlight the versatility and potential of peptidomimetic inhibitors in targeting various proteases and their associated diseases .

Properties

Molecular Formula

C39H51N5O6S

Molecular Weight

717.9 g/mol

IUPAC Name

(4R)-3-[(2S,3S)-3-[[2-[4-[2-(ethylamino)ethylamino]-2,6-dimethylphenoxy]acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C39H51N5O6S/c1-6-40-16-17-41-28-18-24(2)35(25(3)19-28)50-22-32(46)42-30(20-26-12-8-7-9-13-26)34(47)38(49)44-23-51-39(4,5)36(44)37(48)43-33-29-15-11-10-14-27(29)21-31(33)45/h7-15,18-19,30-31,33-34,36,40-41,45,47H,6,16-17,20-23H2,1-5H3,(H,42,46)(H,43,48)/t30-,31+,33-,34-,36+/m0/s1

InChI Key

QWIMGFUQWCHOOH-SQKWSBCUSA-N

Isomeric SMILES

CCNCCNC1=CC(=C(C(=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C

Canonical SMILES

CCNCCNC1=CC(=C(C(=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C

Origin of Product

United States

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